2-Benzothiazoleethanethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

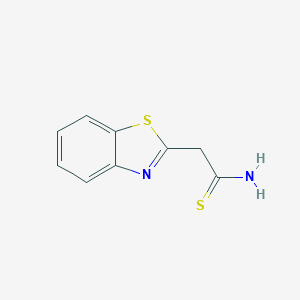

2-Benzothiazoleethanethioamide is a chemical compound with the molecular formula C9H8N2S2 . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which are related to 2-Benzothiazoleethanethioamide, has been a subject of interest in recent years . The synthetic methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a gamut of pharmacological properties and a high degree of structural diversity .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Scientific Research Applications

BCL-2 Inhibitors in Cancer Treatment

Benzothiazole derivatives, including “2-Benzothiazoleethanethioamide”, have been studied for their potential as BCL-2 inhibitors . BCL-2 is a family of enzymes that play a crucial role in apoptosis, a process of programmed cell death. Disruption in the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family can lead to dysregulation of apoptosis in affected cells . This makes BCL-2 an attractive target for cancer treatment, as the ability of cancer cells to resist cell death and evade apoptosis leads to continuous proliferation .

Synthesis of Novel Benzothiazole Derivatives

Benzothiazole-based molecules, including “2-Benzothiazoleethanethioamide”, have been designed and synthesized for testing their BCL-2 inhibitory activity . These molecules have shown promising results, with some compounds exhibiting high activity . This suggests that “2-Benzothiazoleethanethioamide” and its derivatives could be valuable in the development of new drugs.

Anticonvulsant Properties

2-Substituted benzothiazoles, which include “2-Benzothiazoleethanethioamide”, have been found to exhibit anticonvulsant properties . This makes them potentially useful in the treatment of conditions such as epilepsy.

Antimicrobial Properties

In addition to their anticonvulsant properties, 2-substituted benzothiazoles have also been found to have antimicrobial properties . This suggests that “2-Benzothiazoleethanethioamide” could be used in the development of new antimicrobial drugs.

Antioxidant Properties

2-Substituted benzothiazoles have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Drug Discovery

Given the diverse biological activities of 2-substituted benzothiazoles, including “2-Benzothiazoleethanethioamide”, they are valuable in drug discovery . Their unique reactivity, especially at the carbon position between nitrogen and sulfur, has sparked wide interest .

Mechanism of Action

Target of Action

The primary target of 2-Benzothiazoleethanethioamide is MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of mycobacteria, making it an attractive target for anti-tubercular compounds .

Mode of Action

2-Benzothiazoleethanethioamide interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport interferes with cell wall biosynthesis, leading to the death of the mycobacteria .

Biochemical Pathways

The compound’s action primarily affects the mycolic acid transport pathway. Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall. By inhibiting MmpL3, 2-Benzothiazoleethanethioamide disrupts the transport of these acids, leading to a breakdown in the integrity of the cell wall .

Result of Action

The primary result of 2-Benzothiazoleethanethioamide’s action is the inhibition of mycobacterial growth. By targeting MmpL3 and disrupting mycolic acid transport, the compound compromises the integrity of the mycobacterial cell wall, leading to cell death .

Action Environment

The efficacy and stability of 2-Benzothiazoleethanethioamide, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that could interact with the compound . .

properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNDVZRXLHKFFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351447 |

Source

|

| Record name | 2-Benzothiazoleethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzothiazoleethanethioamide | |

CAS RN |

190365-96-9 |

Source

|

| Record name | 2-Benzothiazoleethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)

![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)

![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)